molecular formula C12H9BrO3S B14664536 Bromomethoxyphenyl 2-thiophenecarboxylate CAS No. 36356-23-7

Bromomethoxyphenyl 2-thiophenecarboxylate

Cat. No.: B14664536
CAS No.: 36356-23-7
M. Wt: 313.17 g/mol
InChI Key: JYHPJVMMAQNGFD-UHFFFAOYSA-N
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Description

Bromomethoxyphenyl 2-thiophenecarboxylate: is an organic compound with the molecular formula C12H9BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromomethoxyphenyl 2-thiophenecarboxylate typically involves the esterification of 2-thiophenecarboxylic acid with a bromomethoxyphenol derivative. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Bromomethoxyphenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed:

Scientific Research Applications

Bromomethoxyphenyl 2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bromomethoxyphenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Bromo-3-thiophenecarboxylic acid
  • Ethyl 2-bromo-3-thiophenecarboxylate
  • 2-Thiophenecarboxylic acid esters

Comparison: Bromomethoxyphenyl 2-thiophenecarboxylate is unique due to the presence of both a bromomethoxyphenyl group and a thiophenecarboxylate moiety. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential for diverse functionalization. Compared to similar compounds, it offers a broader range of applications and higher versatility in synthetic chemistry .

Properties

CAS No.

36356-23-7

Molecular Formula

C12H9BrO3S

Molecular Weight

313.17 g/mol

IUPAC Name

[2-(bromomethoxy)phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C12H9BrO3S/c13-8-15-9-4-1-2-5-10(9)16-12(14)11-6-3-7-17-11/h1-7H,8H2

InChI Key

JYHPJVMMAQNGFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCBr)OC(=O)C2=CC=CS2

Origin of Product

United States

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